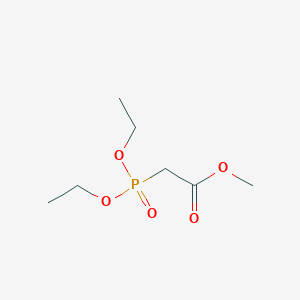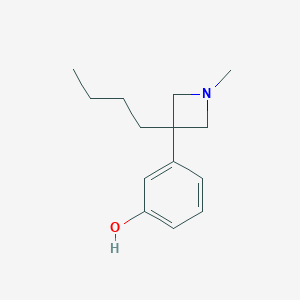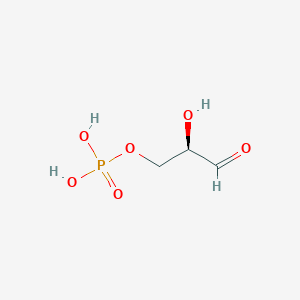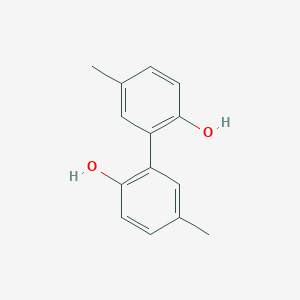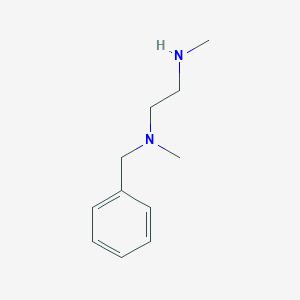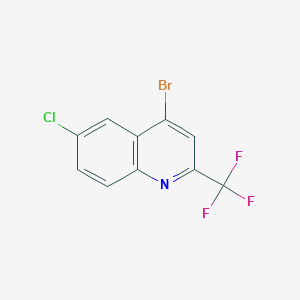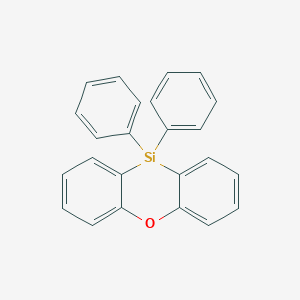![molecular formula C28H18 B091746 6,13-Dihydro-6,13-[1,2]benzenopentacene CAS No. 16783-54-3](/img/structure/B91746.png)
6,13-Dihydro-6,13-[1,2]benzenopentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dihydro-6,13-[1,2]benzenopentacene, also known as DBP, is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique properties and potential applications. DBP is a member of the pentacene family, which is a class of organic semiconductors that have shown promise in the development of electronic devices such as transistors and solar cells.
Mécanisme D'action
The mechanism of action of 6,13-Dihydro-6,13-[1,2]benzenopentacene in organic electronics is related to its ability to conduct electricity. 6,13-Dihydro-6,13-[1,2]benzenopentacene has a high charge carrier mobility, which means that it can efficiently transport electrons and holes through the material. This property is essential for the development of high-performance OFETs and OPVs.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 6,13-Dihydro-6,13-[1,2]benzenopentacene. However, studies have shown that exposure to 6,13-Dihydro-6,13-[1,2]benzenopentacene can lead to respiratory and skin irritation. Therefore, it is essential to handle 6,13-Dihydro-6,13-[1,2]benzenopentacene with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,13-Dihydro-6,13-[1,2]benzenopentacene is its high charge carrier mobility, which makes it a promising candidate for use in organic electronics. Additionally, 6,13-Dihydro-6,13-[1,2]benzenopentacene has shown good thermal stability and solubility in common organic solvents. However, one limitation of 6,13-Dihydro-6,13-[1,2]benzenopentacene is its tendency to form aggregates, which can affect its optical and electronic properties.
Orientations Futures
There are several future directions for research on 6,13-Dihydro-6,13-[1,2]benzenopentacene. One area of interest is the development of new synthesis methods that can produce high yields of 6,13-Dihydro-6,13-[1,2]benzenopentacene with improved purity. Additionally, further studies are needed to understand the mechanism of action of 6,13-Dihydro-6,13-[1,2]benzenopentacene in organic electronics and to optimize its properties for use in specific applications. Finally, research is needed to explore the potential of 6,13-Dihydro-6,13-[1,2]benzenopentacene in other areas, such as catalysis and drug delivery.
Méthodes De Synthèse
The synthesis of 6,13-Dihydro-6,13-[1,2]benzenopentacene can be achieved through several methods, including the Diels-Alder reaction and the McMurry coupling reaction. The McMurry coupling reaction involves the use of a reducing agent and a metal catalyst to couple two ketones, resulting in the formation of a double bond. This method has been shown to be effective in producing high yields of 6,13-Dihydro-6,13-[1,2]benzenopentacene.
Applications De Recherche Scientifique
6,13-Dihydro-6,13-[1,2]benzenopentacene has been extensively studied for its potential applications in the field of organic electronics. Its unique structure and properties make it a promising candidate for use in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). OFETs are electronic devices that rely on the use of organic semiconductors to control the flow of current, while OPVs are devices that convert light into electrical energy.
Propriétés
Numéro CAS |
16783-54-3 |
|---|---|
Nom du produit |
6,13-Dihydro-6,13-[1,2]benzenopentacene |
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
heptacyclo[10.10.6.02,11.04,9.013,22.015,20.023,28]octacosa-2,4,6,8,10,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-24-23(13-17(18)7-1)27-21-11-5-6-12-22(21)28(24)26-16-20-10-4-3-9-19(20)15-25(26)27/h1-16,27-28H |
Clé InChI |
AKFNFEBGXSOQQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |
SMILES canonique |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



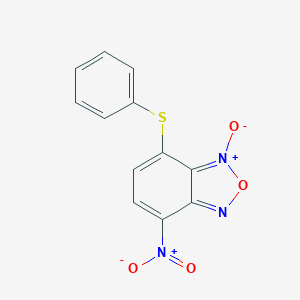
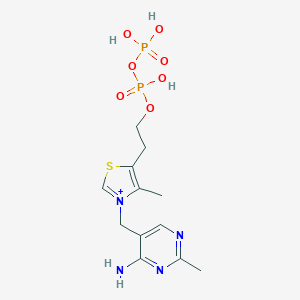


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
